Predicted pKa Shift Governs Protonation State and Solubility
The 4-methylpiperazine substituent lowers the piperazine N4 basicity compared to the unmethylated piperazine analog (6-chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine, CAS 917758-25-9). In silico prediction (ChemAxon) yields a pKa of ~8.5 for the N-methylpiperazine of the target compound versus ~9.2 for the des-methyl analog. This 0.7-unit pKa difference translates to an approximately 5-fold difference in the protonated/unprotonated ratio at pH 7.4, impacting aqueous solubility and passive membrane permeability . No experimentally measured pKa or logD values were found for either compound in the public domain.
| Evidence Dimension | Basicity of piperazine moiety (predicted pKa) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 8.5 (N-methylpiperazine nitrogen) |
| Comparator Or Baseline | 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine (CAS 917758-25-9); predicted pKa ≈ 9.2 |
| Quantified Difference | ΔpKa ≈ -0.7; ~5-fold lower protonated fraction at pH 7.4 |
| Conditions | In silico prediction (ChemAxon Marvin); experimental validation absent |
Why This Matters
A lower pKa reduces the fraction of positively charged species at physiological pH, which can decrease hERG affinity and improve oral absorption; this physicochemical differentiation may be decisive during lead series triage.
